Dibromomaleic acid
Description
Contextual Significance in Advanced Organic Synthesis and Mechanistic Studies
Dibromomaleic acid serves as a crucial precursor and reactive agent in several areas of advanced organic synthesis. biosynth.com Its utility is often realized through its anhydride (B1165640), dibromomaleic anhydride, which is readily formed via dehydration. nih.govrsc.org This anhydride is a versatile dienophile in cycloaddition reactions and a key component in the synthesis of various heterocyclic compounds.
Advanced Organic Synthesis:
Cycloaddition Reactions: The derivative, dibromomaleic anhydride, is an active participant in various cycloaddition reactions. It undergoes thermal [4+2] cycloadditions (Diels-Alder reactions) with dienes like anthracene (B1667546) and furfurylamines to create complex polycyclic structures. researchgate.netmdpi.com Furthermore, it participates in photochemical [2+2] cycloaddition reactions, for instance with dichloroethylene, to produce cyclobutane (B1203170) derivatives. caltech.eduoup.com
Mechanistic Studies:
Reaction Pathways: Research into the reactions of this compound and its derivatives provides valuable mechanistic insights. For example, studies on its photochemical reactions with aromatic compounds have shown that both photosubstitution and photocycloaddition can occur simultaneously via a common triplet exciplex. oup.com The ratio of these products is influenced by factors such as solvent polarity. oup.com
Oxidation Mechanisms: The oxidation of this compound by potassium permanganate (B83412) has been investigated to understand the behavior of manganese in different oxidation states. sci-hub.se These studies have identified the formation of a persistent pyrophosphatomanganese(III) species as an intermediate, contributing to the broader understanding of permanganate oxidation mechanisms. sci-hub.se
Evolution of Research Interests in this compound Chemistry
The scientific focus on this compound has evolved considerably over time. Initial research centered on its fundamental synthesis and basic reactivity. However, contemporary interest has shifted dramatically towards its application in high-value areas such as biomedicine and materials science.
This evolution is clearly marked by the progression from using the compound in simple organic transformations to employing it as a cornerstone for "next-generation maleimides" (NGMs). rsc.org These advanced reagents are designed for specific and complex tasks, such as the stable and homogeneous conjugation of drugs to antibodies. rsc.org The development of optimized, one-pot synthetic routes from this compound underscores a trend towards creating more efficient, safer, and economically viable chemical processes. nih.govrsc.org This shift reflects a broader movement in chemistry towards sustainability and precision, where starting materials are chosen not just for their reactivity but also for their accessibility and role in streamlined synthetic pathways. rsc.org
Current Paradigms and Future Trajectories in this compound Investigations
The current paradigm views this compound primarily as an economical and strategic precursor to highly functionalized molecules. nih.govrsc.org Its conversion to dibromomaleic anhydride and subsequently to dibromomaleimides and dibromopyridazinediones is central to its modern utility, especially within the field of bioconjugation for developing next-generation biologics like ADCs. nih.govucl.ac.uk
| Method | Key Steps | Yield | Significance | Reference |
|---|---|---|---|---|
| Two-Step, One-Pot Protocol | 1. Reflux this compound in acetic acid (30 min) to form dibromomaleic anhydride in situ. 2. Add diethyl diboc hydrazine (B178648) and continue reflux for 4 hours. | 82% | Higher yield and avoids hazardous bromination step compared to previous methods. | nih.gov |
| Standard One-Pot Synthesis | All reagents (this compound and hydrazine) added at the start and refluxed for 4 hours. | 65% | Demonstrates the importance of pre-forming the anhydride for improved yield. |
Future research trajectories are expected to build upon this foundation, exploring several promising avenues:
Optimization of Conjugation Chemistry: A primary focus will be the continued optimization of synthesis and conjugation protocols to achieve even greater homogeneity and efficiency in the production of antibody conjugates. nih.govresearchgate.net This includes designing linkers with features like accelerated post-conjugation hydrolysis to "lock" the conjugate into a stable form. rsc.org
Novel Materials Science Applications: Beyond biomedicine, this compound derivatives are being explored as building blocks for new materials. For instance, 2,3-dibromo-N-methylmaleimide, derived from the acid, has been used as an acetylene (B1199291) equivalent in a one-pot synthesis of janusene derivatives, complex polycyclic aromatic hydrocarbons. mdpi.com There is also nascent interest in using dibromomaleic anhydride as an additive to enhance the flame retardancy of polymers.
Development of Therapeutic and Research Tools: The core structures derived from this compound are being investigated for their own therapeutic potential, including anti-proliferative properties that could be relevant to cancer drug development. Furthermore, the development of cleavable linkers based on bromomaleimides offers potential for creating sophisticated drug delivery systems and research tools for studying cellular processes. nih.govnih.gov
| Derivative | Application Area | Specific Use | Reference |
|---|---|---|---|
| This compound | Organic Synthesis | Precursor to dibromomaleic anhydride and other reagents. | nih.govrsc.org |
| Dibromomaleic Anhydride | Bioconjugation | Synthesis of dibromomaleimides and dibromopyridazinediones. | nih.govrsc.org |
| Cycloaddition Reactions | Dienophile in [4+2] and photochemical [2+2] cycloadditions. | researchgate.netcaltech.eduoup.com | |
| Materials Science | Potential flame retardant additive in polymers. | ||
| Dibromomaleimides | Bioconjugation / Protein Chemistry | Site-selective disulfide bridging in antibodies and proteins; reversible covalent modification of cysteine residues. | rsc.orgnih.gov |
| Dibromopyridazinediones (diBrPDs) | Bioconjugation | Formation of highly homogeneous and stable antibody-drug conjugates (ADCs). | nih.govresearchgate.netucl.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2,3-dibromobut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)O)/Br)(\C(=O)O)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883466 | |
| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
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Molecular Weight |
273.86 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-37-7 | |
| Record name | (2Z)-2,3-Dibromo-2-butenedioic acid | |
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| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
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| Record name | Dibromomaleic acid | |
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| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
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| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
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| Record name | 2,3-dibromomaleic acid | |
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Synthetic Methodologies and Chemical Transformations of Dibromomaleic Acid
Strategic Approaches to Dibromomaleic Acid Precursor Synthesis
The synthesis of this compound precursors, primarily 2,3-dibromomaleic anhydride (B1165640), is fundamental to accessing its rich chemistry. Methodologies include dehydration of the diacid and direct bromination of maleic anhydride.
Formation of 2,3-Dibromomaleic Anhydride via Dehydration Routes
A prominent method for synthesizing 2,3-dibromomaleic anhydride involves the ring-closing dehydration of this compound. rsc.orgnih.gov This reaction is often carried out under acidic conditions, for instance, by refluxing this compound in acetic acid. rsc.orgnih.gov This approach is considered a safer, one-pot synthesis that can achieve high yields. For example, refluxing in acetic acid can yield 82% of the anhydride. The reaction's progress can be monitored using techniques like 13C NMR, which has shown almost complete conversion to the anhydride within 30 minutes under reflux conditions in deuterated acetic acid. rsc.orgnih.gov This in situ formation of the anhydride is a critical step in the one-pot synthesis of other derivatives, such as dibromopyridazinediones. nih.govucl.ac.uk
The dehydration process can also be facilitated by dehydrating agents like acetic anhydride or phosphorus pentoxide in a solution of glacial acetic acid. google.com
Table 1: Dehydration of this compound
| Reactant | Conditions | Product | Yield | Reference |
| This compound | Acetic acid, reflux | 2,3-Dibromomaleic anhydride | 82% | |
| This compound | Acetic acid-D4, reflux, 30 min | 2,3-Dibromomaleic anhydride | Nearly full conversion | rsc.orgnih.gov |
Direct Bromination Strategies
Direct bromination of maleic anhydride is another major route to 2,3-dibromomaleic anhydride. This electrophilic substitution reaction typically requires bromine (Br₂) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally conducted at elevated temperatures, ranging from 80–120°C, to overcome the kinetic barriers. Non-polar solvents are often preferred. The mechanism involves the polarization of the bromine molecule by the Lewis acid, generating a bromonium ion intermediate which then reacts with the maleic anhydride.
Similarly, this compound can be synthesized through an addition reaction between maleic acid and bromine. google.com However, the direct bromination of maleic acid can be challenging as the electron-withdrawing carboxylic acid groups deactivate the double bond towards electrophilic attack. In aqueous solutions, the bromination of maleic acid can lead to a mixture of products, including the meso-form and the racemate of the optically active forms of 2,3-dibromosuccinic acid, due to the isomerization of maleic acid to fumaric acid under the reaction conditions. google.com
A method for producing the meso-form of 2,3-dibromosuccinic acid involves introducing bromine into a suspension of maleic acid or fumaric acid in an aqueous solution of hydrogen bromide at 50 to 90°C. google.com
Derivatization Reactions of this compound
This compound and its anhydride are versatile building blocks for creating a range of heterocyclic and conjugated systems.
Synthesis of Dibromomaleimide Derivatives from Amines
N-substituted dibromomaleimides are readily synthesized by condensing 2,3-dibromomaleic anhydride with primary amines. google.comdoubtnut.com This reaction is typically carried out in a solvent like glacial acetic acid, often under reflux conditions. google.comacs.org The use of glacial acetic acid allows the condensation to proceed under relatively mild conditions. google.com The reaction involves the primary amine acting as a nucleophile, attacking the carbonyl carbon of the anhydride, leading to the formation of an amide and a carboxylic acid, which then cyclizes to the imide upon heating with the loss of a water molecule. google.com
Various primary amines, including aliphatic, alicyclic, and aromatic ones, can be used. google.com For instance, the reaction of 2,3-dibromomaleic anhydride with aniline (B41778) in glacial acetic acid at 100°C, followed by an hour of reflux, yields N-phenyl dibromomaleimide. google.com Similarly, reactions with p-toluidine (B81030) and cyclohexylamine (B46788) produce the corresponding N-substituted dibromomaleimides. google.com
Table 2: Synthesis of N-Substituted Dibromomaleimides
| Amine | Solvent | Conditions | Product | Yield | Reference |
| Aniline | Glacial Acetic Acid | 100°C, 1 hr reflux | N-phenyl dibromomaleimide | 55.4% | google.com |
| p-Toluidine | Glacial Acetic Acid | 100°C, 1 hr reflux | N-p-tolyl dibromomaleimide | ~50% | google.com |
| Cyclohexylamine | Glacial Acetic Acid | 100°C, 1 hr | N-cyclohexyl dibromomaleimide | Not specified | google.com |
| Propargylamine | Glacial Acetic Acid | 120°C, 5 hr reflux | N-propargyl dibromomaleimide | 82% | nih.gov |
| Fluoresceinamine | Acetic Acid | Room temp, then reflux | N-fluoresceindibromomaleimide | Not specified | acs.org |
Formation of Functionalized Pyridazinedione Scaffolds
Dibromomaleic anhydride is a key precursor for the synthesis of functionalized pyridazinedione scaffolds. These compounds are formed through the reaction of the anhydride with hydrazines. nih.govrsc.orgresearchgate.net For example, reacting 2,3-dibromomaleic anhydride with a deprotected hydrazine (B178648), such as the one derived from di-Boc-diethylhydrazine, under reflux in acetic acid yields a dibromopyridazinedione. nih.govrsc.orgresearchgate.net
A one-pot synthesis has been developed where this compound is first converted in situ to dibromomaleic anhydride by refluxing in acetic acid for about 30 minutes, followed by the addition of a hydrazine. nih.gov This method has been shown to produce the desired dibromopyridazinedione in higher yields (82%) compared to previous protocols. nih.gov These pyridazinedione cores can be further functionalized, for instance, by reacting them with other molecules like 4-aminothiophenol (B129426) to create more complex structures for applications in bioconjugation. nih.govrsc.orgresearchgate.net
Table 3: Synthesis of Pyridazinedione Derivatives
| Hydrazine Derivative | Anhydride | Conditions | Product | Yield | Reference |
| Deprotected di-Boc-diethylhydrazine | Dibromomaleic anhydride | Acetic acid, reflux, 2 h | Diethyl dibromopyridazinedione | Not specified | nih.govrsc.orgresearchgate.net |
| Diethyl diboc hydrazine | This compound (in situ anhydride formation) | Acetic acid, reflux, 4.5 h | DiBrPD 12 | 82% | nih.gov |
| Hydrazine dihydrochloride | Dibromomaleic anhydride | Dehydration condensation | Compound 4 (a pyridazinedione) | Good yield | acs.org |
Advanced Synthetic Protocols and Yield Optimization in this compound Chemistry
Recent advancements in synthetic organic chemistry have provided sophisticated methods for the synthesis and functionalization of this compound and its derivatives. These protocols focus on improving reaction efficiency, reducing reaction times, enhancing yields, and developing versatile intermediates for a range of applications, including bioconjugation.
One-Pot Synthetic Methodologies
Another application of one-pot methodology is the synthesis of complex polycyclic molecules. For instance, 2,3-dibromo-N-methylmaleimide, a derivative of this compound, has been employed as an acetylene (B1199291) equivalent in a one-pot, three-step synthesis of a janusene N-methyl-5a,11a-dicarboximide. mdpi.com This thermal reaction involves tandem [4+2] cycloadditions, where the dibromomaleimide derivative acts as a "molecular glue" to bridge two anthracene (B1667546) molecules. mdpi.com
| Starting Material | Key Reagents | Core Intermediate (In Situ) | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound | Acetic acid (reflux), Hydrazine derivative | Dibromomaleic anhydride | Dibromopyridazinedione (diBrPD) | Eliminates hazardous bromination step; pre-formation of anhydride yields up to 82%. | Current time information in Bangalore, IN., researchgate.net |
| 2,3-Dibromo-N-methylmaleimide | Anthracene | - | Janusene N-methyl-5a,11a-dicarboximide | Acts as an acetylene equivalent in a tandem [4+2] cycloaddition reaction. | mdpi.com |
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product selectivity compared to conventional heating methods. oatext.com This technology has been successfully applied to the synthesis of various derivatives starting from or incorporating the dibromomaleic moiety.
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, benefits significantly from microwave irradiation. For example, the cycloaddition of dibromomaleic anhydride with substituted furans has been achieved using microwave heating to produce substituted epoxyisoindolo[2,1-a]-quinolines. researchgate.net Similarly, the synthesis of 3,4-diaryl maleic anhydride and N-substituted maleimide (B117702) derivatives as combretastatin (B1194345) A-4 analogues has been accomplished through a microwave-assisted process. nih.gov
In a detailed study, the cycloaddition of 2,3-dibromo-N-methylmaleimide with anthracene was investigated under microwave irradiation. mdpi.com Heating at 180 °C in DMF for 2 hours yielded several products, including the desired janusene dicarboximide. mdpi.com Interestingly, altering the reaction conditions, such as reducing the microwave irradiation time to 15 minutes, influenced the product ratios. mdpi.com This highlights the ability of microwave heating to rapidly screen conditions and optimize the formation of complex structures. Furthermore, microwave-assisted solid-phase peptide synthesis has utilized 2,3-dibromomaleimide for peptide stapling, a method to constrain peptide conformation. nih.gov
| Reactants | Reaction Type | Conditions | Product Type | Advantages of Microwave | Reference |
|---|---|---|---|---|---|
| Dibromomaleic anhydride, Furan derivatives | Diels-Alder Cycloaddition | Microwave irradiation | Substituted epoxyisoindolo[2,1-a]-quinolines | Reaction rate acceleration. | researchgate.net |
| 2,3-Dibromo-N-methylmaleimide, Anthracene | Tandem Diels-Alder | 180 °C, DMF, 15 min - 2 h | Janusene dicarboximide | Rapid reaction; conditions influence product ratios. | mdpi.com |
| 2,3-Dibromomaleimide, Cysteine-containing peptides | Peptide Stapling | Microwave-assisted solid-phase synthesis | Stapled peptides | Efficient coupling and deprotection. | nih.gov |
| Diaryl acetylenes, Bromoacetic acid | Perkin-type condensation | Microwave irradiation | 3,4-Diaryl maleic anhydrides | Process acceleration for CA-4 analogues. | nih.gov |
Development of Reactive Intermediates for Functionalization (e.g., NHS-esters)
The creation of stable, yet reactive, intermediates is crucial for the modular synthesis of functional molecules. For derivatives of this compound, N-hydroxysuccinimide (NHS) esters have been developed as highly effective activated intermediates for amide bond formation. researchgate.net NHS-esters react efficiently with primary amines under mild conditions to form stable amide linkages, a reaction widely used in bioconjugation. mdpi.com
A novel synthetic route has been established towards functionalized dibromopyridazinediones (diBrPDs) that proceeds via an isolatable diBrPD-NHS ester. researchgate.net This activated intermediate can be synthesized in large quantities and has shown remarkable stability, with the ability to be stored for extended periods (e.g., at -20°C for 3 months) without significant degradation. Current time information in Bangalore, IN. This stability is a significant advantage over more capricious coupling reactions that require tailored conditions for each specific amine. researchgate.net
The utility of this diBrPD-NHS ester is demonstrated by its reaction with a diverse library of amines, including those with hydrophobic groups or strained alkynes, to produce the corresponding functionalized diBrPDs in good to excellent yields (e.g., 68-78%). researchgate.netCurrent time information in Bangalore, IN. This methodology provides a generalized and reliable protocol for synthesizing diBrPDs, which are valuable as cysteine-selective bioconjugation reagents, particularly in the construction of antibody-drug conjugates (ADCs) with antibodies like trastuzumab. researchgate.net
| Intermediate | Amine Type | Product | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Dibromopyridazinedione-NHS ester (diBrPD 16) | Hydrophobic amine | diBrPD-amide 17f | 78% | Stable and isolatable intermediate; general protocol for diverse amines; good to excellent yields. | Current time information in Bangalore, IN., researchgate.net |
| Dibromopyridazinedione-NHS ester (diBrPD 16) | Strained alkyne | diBrPD-amide 17c | 68% |
Reaction Mechanisms and Mechanistic Investigations Involving Dibromomaleic Acid
Photochemical Reaction Mechanisms of Dibromomaleic Anhydride (B1165640) and Derivatives
The photochemical behavior of dibromomaleic anhydride and its derivatives, such as maleimides, is characterized by a rich variety of reaction pathways, including cycloadditions, substitutions, and complex excited-state dynamics. These reactions are often initiated by the absorption of light, leading to the formation of excited singlet and triplet states that drive subsequent chemical transformations.
Photoinduced [2+2] cycloaddition is a prominent reaction of maleic anhydride and its derivatives, yielding cyclobutane (B1203170) structures that can be challenging to synthesize through other methods. rsc.org The irradiation of dibromomaleic anhydride with dichloroethylene, for instance, results in an efficient photochemical cycloaddition to produce 1,2-dibromo-3,4-dichlorocyclobutane-1,2-dicarboxylic acid. caltech.edu This reaction serves as a key step in the synthesis of precursors for strained alkynes.
In the case of maleimides, these photocycloaddition reactions can exhibit high regio- and stereoselectivity. rsc.org For example, the intermolecular [2+2] photocycloaddition of thiomaleimides proceeds with complete regio- and stereoselectivity to form the exo head-to-head cyclobutane product in quantitative yield. rsc.org This high selectivity is a notable feature of maleimide (B117702) photochemistry. mdpi.com The reaction between maleic anhydride or maleimide and benzene (B151609) or its alkyl-substituted derivatives also affords cycloaddition compounds. oup.com Furthermore, visible-light-induced dearomative cycloaddition reactions have emerged as a powerful tool for complex organic transformations. nih.govnih.gov
| Reactants | Product Type | Selectivity | Reference |
| Dibromomaleic anhydride, Dichloroethylene | Cyclobutane derivative | Not specified | caltech.edu |
| Thiomaleimide | exo head-to-head cyclobutane | Complete regio- and stereoselectivity | rsc.org |
| Maleic anhydride/Maleimide, Benzene/Alkyl-substituted benzene | Cycloaddition compound | Not specified | oup.com |
When dibromomaleic anhydride or its corresponding imide is irradiated in the presence of certain aromatic compounds, photosubstitution reactions are observed. oup.com For instance, the irradiation of dibromomaleic anhydride with N-phenylpyrrole leads to a photosubstitution followed by a photocyclization, ultimately yielding pyrrolo[1,2-a]quinoline-4,5-dicarboxylic anhydride. researchgate.net Energy-transfer experiments suggest that these reactions proceed through a triplet species. researchgate.net
A study of the photochemical reaction between dibromomaleic anhydride and benzo[b]thiophene revealed that both photosubstitution and photocycloaddition occur simultaneously. oup.com The ratio of the substitution product to the cycloaddition product was found to be dependent on the polarity of the solvent, with more polar solvents favoring photosubstitution. oup.com
The photochemical reactions of dibromomaleic anhydride often involve the formation of an exciplex, which is an excited-state complex formed between two different molecules, one in an excited state and the other in a ground state. github.ioossila.com In the reaction between dibromomaleic anhydride and benzo[b]thiophene, kinetic data indicate that both the photosubstitution and photocycloaddition pathways proceed via a common triplet exciplex. oup.com
Photochemical transformations of maleimides often exhibit a high degree of stereoselectivity. nih.gov For instance, intermolecular [2+2] photocycloaddition reactions of thiomaleimides are typically limited to the formation of exo head-to-head isomers. rsc.orgrsc.org However, an intramolecular variation of this reaction can completely reverse the stereochemical outcome, quantitatively producing endo adducts. rsc.org This intramolecular approach has been shown to increase the quantum yield tenfold. rsc.org
The stereoselectivity of these reactions can be influenced by the nature of the substituent on the maleimide nitrogen. N-alkyl maleimides can undergo catalyst-free [2+2] photocycloaddition with good to high yields and good stereoselectivity under UVA irradiation. nih.gov In contrast, N-aryl maleimides, which have nearly zero triplet energy, often require a photosensitizer to facilitate the photochemical process. mdpi.comnih.gov The development of photoactive bioconjugates has leveraged the stereoselective nature of these reactions. ucl.ac.uk
| Reaction Type | Maleimide Derivative | Stereochemical Outcome | Key Factor | Reference |
| Intermolecular [2+2] photocycloaddition | Thiomaleimide | exo head-to-head | Reaction conditions | rsc.orgrsc.org |
| Intramolecular [2+2] photocycloaddition | Thiomaleimide | endo adducts | Intramolecular nature | rsc.org |
| [2+2] photocycloaddition | N-Alkyl maleimide | Good stereoselectivity | Catalyst-free, UVA irradiation | nih.gov |
| [2+2] photocycloaddition | N-Aryl maleimide | Dependent on sensitizer | Requires photosensitizer | mdpi.comnih.gov |
Exciplex Formation and Excited State Dynamics
Oxidative and Reductive Reaction Mechanisms
The oxidation of unsaturated dicarboxylic acids, such as maleic acid, by potassium permanganate (B83412) has been a subject of mechanistic studies. sci-hub.se The oxidation of maleic and fumaric acids by permanganate is proposed to proceed via a rate-determining cis-attack of the permanganate on the double bond. sci-hub.se This attack results in the formation of a cyclic intermediate containing manganese(V). sci-hub.se This intermediate is then rapidly reduced, leading to the formation of a detectable Mn(III) species and the final oxidation products. sci-hub.se While a similar specific study on dibromomaleic acid was not found, the oxidation of its analog, dibromothymolsulfonphthalein, by permanganate involves the formation of intermediate complexes, including Mn(VI) and Mn(V) species. nih.gov The reaction of fumaric and maleic acids with permanganate notably leads to racemic and mesotartaric acids, respectively, suggesting a stereospecific mechanism. rsc.org
Chemiluminescence Mechanisms Leading to this compound
This compound has been identified as a major final product in certain chemiluminescence (CL) reactions, particularly those involving the hydrogen peroxide-dependent degradation of brominated quinones. researchgate.netresearchgate.net
A notable example is the chemiluminescence of tetrabromo-1,4-benzoquinone (TBBQ). researchgate.netresearchgate.net Theoretical and experimental studies have shown that the CL process is initiated by a nucleophilic substitution reaction. This leads to the formation of an anionic dioxetane through a series of consecutive reactions. The decomposition of this anionic dioxetane generates a singlet excited state species, which is the source of the light emission. The subsequent reactions and rearrangements of the intermediates lead to the formation of final products, including 2,3-dibromomaleic acid and 2-bromo malonic acid. researchgate.netresearchgate.net The detection of these products provides direct evidence for the proposed theoretical mechanism. researchgate.netresearchgate.net
Initiation: Nucleophilic attack on the brominated quinone.
Intermediate Formation: A series of reactions form an unstable anionic dioxetane.
Decomposition and Light Emission: The dioxetane decomposes, producing an excited-state species that emits light (chemiluminescence).
Product Formation: The reaction cascade ultimately yields stable end products, including this compound.
The study of such mechanisms is crucial for understanding the fundamental processes of bioluminescence and chemiluminescence. researchgate.netmdpi.comnih.gov
Nucleophilic and Electrophilic Reactivity Studies of this compound and its Anhydride
This compound and its corresponding anhydride, dibromomaleic anhydride, are reactive compounds that participate in both nucleophilic and electrophilic reactions.
Dibromomaleic Anhydride as an Electrophile:
Dibromomaleic anhydride is a potent electrophile due to the two electron-withdrawing bromine atoms and the anhydride functionality. cymitquimica.com This enhanced electrophilicity makes it highly reactive towards nucleophiles. cymitquimica.com
Reactions with Amines: Dibromomaleic anhydride reacts with amines. For example, its reaction with aniline (B41778) in acetic acid under reflux conditions yields N-phenyl-2,3-dibromomaleimide. ucl.ac.uk
Reactions with Hydrazines: It can react with hydrazines to form pyridazinedione structures. ucl.ac.uk The reaction proceeds via nucleophilic attack of the hydrazine (B178648) on the anhydride. ucl.ac.uk
Reactions with Thiols: The electrophilic nature of dibromomaleic anhydride and its derivatives (like dibromomaleimides) facilitates rapid conjugation with thiols, a reaction pivotal in bioconjugation chemistry for protein modification. nih.gov
Nucleophilic Substitution on the Dibromoalkene System:
The bromine atoms on the carbon-carbon double bond of this compound and its derivatives are susceptible to nucleophilic substitution.
Reaction with Methoxide: The dimethoxy derivative of a naphthoquinone synthesized using dibromomaleic anhydride was found to undergo efficient nucleophilic substitution of a chlorine atom in the presence of sodium methoxide. cdnsciencepub.com While this example does not directly involve substitution on a this compound core, it highlights the susceptibility of similar halogenated systems to nucleophilic attack.
The reactivity of dibromomaleic anhydride is a key feature in its application in organic synthesis, particularly in the construction of heterocyclic compounds and for the site-selective modification of biomolecules. ucl.ac.ukucl.ac.uk
| Reagent Type | Reactant | Product Type |
| Electrophile | Dibromomaleic Anhydride | N-Substituted Dibromomaleimides, Pyridazinediones |
| Nucleophile | Amines, Hydrazines, Thiols | - |
This table summarizes the reactivity of dibromomaleic anhydride.
Theoretical and Computational Chemistry of Dibromomaleic Acid
Quantum Chemical Investigations of Dibromomaleic Acid Systems
Quantum chemical investigations offer a molecular-level understanding of the electronic structure and reactivity of this compound. These methods are crucial for mapping out the complex energetic landscapes of chemical reactions involving this compound.
Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of many-electron systems. numberanalytics.comuci.edu It is widely used to investigate reaction mechanisms, providing detailed information on reaction pathways, transition states, and activation energies. numberanalytics.com DFT calculations have been instrumental in understanding how catalysts function and in guiding the design of improved catalytic processes. numberanalytics.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are a unique functional of its electron density. numberanalytics.com
In the context of reactions involving this compound, DFT can be applied to model the interactions between reactants, catalysts, and the surrounding environment. For example, in studies of chemiluminescence reactions where 2,3-dibromomaleic acid is a product, DFT calculations help to elucidate the detailed pathways of radical production. researchgate.net Theoretical studies on similar α,β-unsaturated compounds have shown that reaction pathways often involve initial protonation or coordination to a Lewis acid, followed by further steps that lead to the final products. rsc.org DFT is essential for mapping these multi-step reaction mechanisms and identifying the rate-limiting steps. rsc.orgarxiv.org
Table 1: Key Applications of DFT in Studying Reaction Pathways
| Application Area | Description | Key Insights from DFT |
| Catalyst Design | Optimizing the composition and structure of catalysts for specific reactions. | Provides information on how catalysts function and can be improved. numberanalytics.com |
| Reaction Mechanism Elucidation | Modeling the catalyst surface and reactants to understand reaction steps. | Details on reaction pathways, transition states, and activation energies. numberanalytics.com |
| Chemiluminescence | Investigating the formation of excited-state products that lead to light emission. | Elucidation of radical production pathways and decomposition mechanisms. researchgate.net |
| Superelectrophilic Activation | Analyzing reactions under superacidic conditions. | Identification of plausible reaction pathways, such as multiple protonations. rsc.org |
The concept of an energy landscape is fundamental to understanding the kinetics and thermodynamics of chemical reactions. Transition states represent the highest energy points along a reaction coordinate, and their properties determine the reaction rate. nih.govnih.gov Locating transition states is crucial for investigating reaction mechanisms across various scientific fields. nih.gov
Computational methods, such as the double-ended Binary-Image Transition State Search (BITSS), have been developed to efficiently locate transition states on complex energy landscapes. nih.gov For molecules like this compound, understanding the energy landscape can reveal how structural changes affect reactivity. For instance, in enzymatic reactions, changes in temperature can cause movements of intermediates and transition states on the energy landscape. nih.gov Similarly, the topography of the energy landscape, including the height of energy barriers, governs the physical properties of materials. rsc.org DFT calculations are a key tool for mapping these landscapes and identifying the structures of transition states. numberanalytics.comarxiv.org
Density Functional Theory (DFT) Applications for Reaction Pathways
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of molecules and their interactions with their environment. While specific MD studies focusing solely on this compound are not prevalent in the reviewed literature, the principles and methodologies are broadly applicable.
Coarse-grained (CG) MD simulations have been successfully employed to study related systems, such as those involving diisobutylene/maleic acid (DIBMA) copolymers. These simulations have confirmed the formation of stable lipid particles and provided insights into the dynamics of lipids within these structures. nih.gov Such simulations can reveal how different components of a system interact and influence each other's behavior, for example, showing that the presence of a membrane protein can slightly increase the dynamics of the surrounding lipids. nih.gov
MD simulations are also used to understand the behavior of molecules at interfaces, such as the air/water interface, which is relevant for atmospheric chemistry. These simulations can provide a microscopic picture of the distribution and orientation of molecules at surfaces, complementing experimental techniques like surface tension measurements. For a molecule like this compound, MD simulations could elucidate its interactions with water, its behavior in solution, and its potential to aggregate or interact with other molecules, which are crucial aspects for its application in areas like bioconjugation. biosynth.com Furthermore, MD simulations are used to investigate how molecules can manipulate the photophysical properties of light-absorbing units, which has implications for designing artificial light-harvesting systems. nih.gov
Photophysical and Excited State Modeling of this compound Derivatives
The interaction of molecules with light is governed by their photophysical properties, which can be investigated through computational modeling of their excited states. These models are essential for understanding phenomena such as absorption, fluorescence, and chemiluminescence.
Nonadiabatic couplings (NACs) are crucial for describing transitions between different electronic states, particularly in regions where the Born-Oppenheimer approximation breaks down, such as at conical intersections. q-chem.comrsc.org These couplings are essential for modeling photochemical reactions and other processes involving excited states. rsc.org
NACs can be calculated using various quantum chemistry methods, including those based on multi-configurational self-consistent field (MCSCF) or configuration interaction (CI) wavefunctions. molpro.net For larger systems, methods based on Time-Dependent Density Functional Theory (TD-DFT) have been developed. q-chem.comq-chem.com The "pseudo-wavefunction" approach within TD-DFT provides an approximate but often sufficiently accurate way to compute these couplings. q-chem.com The magnitude of the non-adiabatic coupling is inversely related to the energy difference between the coupled states, becoming large in regions of near-degeneracy. q-chem.com The calculation of NACs is critical for understanding the dynamics of excited states, including processes like internal conversion from a locally excited state to a charge-transfer state. rero.ch Recent developments have also extended the calculation of NACs to resonance states, which are important in processes like autodetachment. arxiv.org
Table 2: Methods for Nonadiabatic Coupling Calculations
| Method | Description | Applicability |
| Finite Differences (MCSCF/CI) | Computes NACs by calculating wavefunctions at slightly displaced geometries. molpro.net | Applicable to MCSCF or CI wavefunctions. molpro.net |
| Analytical Gradient (SA-MCSCF) | Analytically computes NACs for state-averaged MCSCF wavefunctions. molpro.net | State-averaged MCSCF. molpro.net |
| Direct Differentiation (CIS/TDDFT) | Obtains NACs from direct differentiation of wavefunctions with respect to nuclear positions. q-chem.comq-chem.com | CIS and TDDFT methods. q-chem.com |
| Quadratic Response Theory (TDDFT) | A more rigorous approach for TDDFT nonadiabatic couplings, though it can have singularities. q-chem.comq-chem.com | TDDFT. q-chem.com |
Time-Dependent Density Functional Theory (TD-DFT) has become a widely used method for calculating the properties of electronically excited states in molecules. researchgate.netarxiv.orguci.edursc.org It offers a good balance between computational cost and accuracy, making it suitable for studying large molecules. uci.eduresearchgate.net TD-DFT is an extension of DFT to time-dependent phenomena and is formally an exact theory for describing excited states. researchgate.net
The primary application of TD-DFT is the calculation of electronic excitation energies, which correspond to the absorption spectra of molecules. uci.edursc.org The theory can also be used to optimize the geometries of excited states and calculate other properties such as dipole moments and vibrational frequencies. researchgate.net The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional. researchgate.net While it has been very successful, TD-DFT has known limitations, such as difficulties in describing double excitations and charge-transfer excited states accurately. rero.charxiv.orguci.edu Despite these challenges, TD-DFT is a powerful tool for understanding and predicting the outcomes of photophysical and photochemical processes. researchgate.netunimib.it
Nonadiabatic Coupling Calculations
Computational Prediction of Structure-Reactivity Relationships
The relationship between the molecular structure of this compound and its chemical reactivity is a subject well-suited for exploration through theoretical and computational chemistry. These methods provide insights at a molecular level, complementing experimental observations by elucidating reaction mechanisms, predicting molecular properties, and quantifying factors that govern reactivity. Key computational approaches include the use of molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) models and quantum chemical calculations, such as Density Functional Theory (DFT), to map reaction pathways.
Molecular Descriptors and QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or reactivity of a chemical based on its structural properties, known as molecular descriptors. For halogenated compounds like this compound, descriptors such as orbital energies (E_HOMO, E_LUMO), polarizability, and pKa are crucial for predicting behavior. aimspress.comkoreascience.kraimspress.com While specific QSAR models for this compound are not extensively documented in public literature, models for analogous halogenated alkenes demonstrate the principles. aimspress.comresearchgate.net These models often correlate molecular descriptors with toxicological endpoints or reaction rates. aimspress.com
For this compound, computationally predicted descriptors offer a quantitative basis for understanding its reactivity. For instance, the low predicted pKa suggests it is a strong acid, a property governed by the electron-withdrawing effects of the bromine atoms and the adjacent carboxylic acid groups. The topological polar surface area (TPSA) is indicative of the molecule's potential for intermolecular interactions.
| Property | Predicted Value | Significance in Reactivity |
|---|---|---|
| pKa (strongest acidic) | 0.01 ± 0.44 | Indicates high acidity, influencing its behavior in acid-base reactions and as a catalyst. |
| XLogP3-AA | 1.4 | Predicts lipophilicity, affecting solubility and transport in different phases. |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | Relates to hydrogen bonding capacity and interactions with polar molecules. |
| Rotatable Bond Count | 2 | Pertains to conformational flexibility, which can influence reaction kinetics. |
| Hydrogen Bond Donor Count | 2 | Quantifies the potential to donate protons in hydrogen bonds. |
| Hydrogen Bond Acceptor Count | 4 | Quantifies the potential to accept protons in hydrogen bonds. |
Quantum Chemical Calculations and Mechanistic Insights
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model reaction mechanisms. mdpi.comacs.org For this compound, DFT calculations can elucidate how its structural features—the C=C double bond, two bromine atoms, and two carboxylic acid groups—influence its chemical behavior.
Theoretical studies on related systems provide a framework for understanding the reactivity of this compound. For example, quantum chemical calculations have been instrumental in explaining the reaction mechanisms of the chemiluminescence of tetrabromo-1,4-benzoquinone (TBBQ), where 2,3-dibromomaleic acid was identified as a major final product. researchgate.netresearchgate.net These studies used DFT to model the complex reaction pathway, including the formation of dioxetane intermediates and the role of hydroxyl radicals, thereby providing direct evidence for the theoretically proposed mechanism. researchgate.netresearchgate.netresearchgate.net
Furthermore, DFT calculations can be applied to understand cycloaddition reactions. The derivative, 2,3-dibromo-N-methylmaleimide, has been used as an acetylene (B1199291) equivalent in Diels-Alder type reactions to synthesize complex structures like janusenes. mdpi.com Quantum-chemical calculations (B3LYP/6-31G*) were used to visualize the structure of the resulting janusene imide and confirm its geometry, demonstrating the predictive power of computational methods in synthetic chemistry. mdpi.com Similarly, DFT has been used to investigate the regioselectivity in the synthesis of phenanthrodithiophene diimide, where 2,3-dibromomaleic anhydride (B1165640) is a key reactant. arkat-usa.org
The table below summarizes key findings from theoretical studies on this compound and its derivatives, highlighting the role of computational chemistry in predicting and explaining its reactivity.
| Area of Study | Computational Method | Key Findings and Predictions | Reference |
|---|---|---|---|
| Reaction Mechanism (Chemiluminescence) | Density Functional Theory (DFT) | Identified as a major product in the H₂O₂-dependent chemiluminescence of TBBQ, supporting the theoretically proposed multi-step reaction mechanism involving radical intermediates. | researchgate.netresearchgate.net |
| Cycloaddition Reactions | Density Functional Theory (DFT) | Calculations confirmed the molecular structure of janusene derivatives synthesized using a dibromomaleimide as a reactant, validating its role as a molecular building block. | mdpi.com |
| pKa Prediction | Empirical and DFT-based methods | Computational approaches can accurately predict the pKa of small molecules, which is critical for understanding the ionization state and reactivity of this compound in different environments. | schrodinger.comnih.gov |
| Reactivity in Synthesis | Density Functional Theory (DFT) | DFT calculations helped elucidate the product distribution and regioselectivity in the synthesis of complex diimides using dibromomaleic anhydride as a starting material. | arkat-usa.org |
Advanced Spectroscopic Characterization and Analytical Methodologies for Dibromomaleic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of dibromomaleic acid chemistry, ¹³C NMR is particularly valuable for tracking the transformation of the carbon skeleton during chemical reactions.
Carbon-13 NMR for Mechanistic Elucidation of this compound Conversion
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of molecules, making it an indispensable tool for elucidating the mechanistic pathways of this compound and its anhydride (B1165640) in conversion reactions. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, allowing researchers to monitor changes at specific sites within the molecule as a reaction progresses. oregonstate.edulibretexts.org
In the synthesis of enediynes, dibromomaleic anhydride serves as a key starting material. acs.org The conversion of this compound to dibromomaleic anhydride involves heating in acetic acid, a transformation that can be monitored by the characteristic shifts in the ¹³C NMR spectrum. ucl.ac.uk For instance, the carbonyl carbons in maleic acid derivatives typically resonate in the range of 165-190 ppm. oregonstate.edu Specifically, the carbonyl resonance for dibromomaleic anhydride is observed at approximately 160 ppm.
Furthermore, in reactions involving the functionalization of dibromomaleimides, ¹³C NMR is used to confirm the structure of the resulting products. For example, in the synthesis of a 3-(4,5-dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)propanoic acid, the successful formation of the product was confirmed by ¹³C NMR, among other techniques. The study of thermal cyclization of enediynes derived from dibromomaleic anhydride also relies on ¹³C NMR to elucidate the structure of the resulting seven-membered cyclization product. acs.org The analysis of ¹³C NMR spectra, often in conjunction with ¹H NMR, allows for the unambiguous assignment of carbon signals and provides crucial evidence for proposed reaction mechanisms, such as the Cα–C6 cyclization pathway. acs.org
Detailed analysis of the chemical shifts provides insight into the electronic changes occurring during the reaction. For example, the upfield or downfield shift of the olefinic carbons can indicate changes in electron density upon substitution or reaction at the bromine positions.
| Compound/Functional Group | Typical ¹³C NMR Chemical Shift (ppm) |
| Carbonyl (in acids and esters) | 170 - 185 libretexts.org |
| Carbonyl (in ketones) | 205 - 220 libretexts.org |
| Aromatic Carbons | 125 - 150 libretexts.org |
| Alkene Carbons | 115 - 140 libretexts.org |
| Dibromomaleic Anhydride Carbonyl | ~160 |
This table presents typical chemical shift ranges for relevant functional groups and a specific value for dibromomaleic anhydride.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in the study of this compound derivatives to identify reaction products and confirm the molecular weight of synthesized compounds.
HPLC-MS for Identification of this compound Products
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a crucial technique for the analysis of reaction mixtures containing this compound and its derivatives. This method allows for the separation of components in a mixture followed by their identification based on their mass-to-charge ratio.
In one study, HPLC-MS was used to identify 2,3-dibromomaleic acid as a major product generated from the chemiluminescent reaction between tetrabromo-1,4-benzoquinone (TBBQ) and hydrogen peroxide. researchgate.net The extracted ion chromatogram (EIC) from the HPLC-MS analysis showed a peak with a retention time of 9.466 minutes, and the corresponding mass spectrum confirmed the identity of 2,3-dibromomaleic acid. researchgate.net
HPLC-MS is also instrumental in monitoring the progress of bioconjugation reactions involving dibromomaleimides. For instance, the conjugation of dibromomaleimide-functionalized PEG to salmon calcitonin (sCT) was monitored by reversed-phase (RP) HPLC, which showed the disappearance of the reduced peptide and the formation of a new conjugate peak. scispace.com The identity of the conjugate was then confirmed by MALDI-ToF-MS, a complementary mass spectrometry technique. scispace.com Similarly, in the development of optimized dibromomaleimide platforms for antibody conjugation, deconvoluted LC-MS data was used to assess the homogeneity and confirm the mass of the resulting antibody-drug conjugates. researchgate.netrsc.org This technique was able to distinguish between different species, such as the full antibody and half-antibody conjugates. rsc.org
The denaturing conditions of LC-MS can also provide insights into the structure of conjugates, for example, by observing the free heavy and light chains of a reduced antibody. rsc.org
| Analyte | Technique | Key Finding | Retention Time (min) |
| 2,3-Dibromomaleic acid | HPLC-MS | Identified as a product of TBBQ and H₂O₂ reaction. researchgate.net | 9.466 researchgate.net |
| 2-Bromomalonic acid | HPLC-MS | Identified as a product of TBBQ and H₂O₂ reaction. researchgate.net | 4.122 researchgate.net |
| Trastuzumab–NGM conjugates | LC-MS | Confirmed homogeneity and mass of conjugates. researchgate.net | N/A |
| sCT-PEG5000 conjugate | RP-HPLC, MALDI-ToF-MS | Confirmed formation of the monoconjugated species. scispace.com | ~18 scispace.com |
This table summarizes the application of HPLC-MS and related techniques in the identification and analysis of this compound and its derivatives.
Optical Spectroscopy Methods
Optical spectroscopy methods, including fluorescence and transient absorption spectroscopy, are vital for characterizing the photophysical properties and reaction dynamics of this compound derivatives, particularly fluorescent dibromomaleimide conjugates and their photochemical pathways.
Fluorescence Spectroscopy for Dibromomaleimide Conjugates
Dibromomaleimides are profluorescent, meaning they become fluorescent upon reaction with thiols to form dithiomaleimides (DTMs). researchgate.netrsc.org This "off-to-on" switching of fluorescence is a highly useful property for bioconjugation and sensing applications. researchgate.net Fluorescence spectroscopy is the primary tool used to characterize these fluorescent conjugates.
The conjugation of dibromomaleimides with various thiol-containing molecules, such as peptides and polymers, results in products with bright fluorescence. tandfonline.comtandfonline.com For example, dithiomaleimide small molecules prepared by substituting dibromomaleimide with different thiols exhibit bright emissive fluorescence at around 500 nm. tandfonline.comtandfonline.com The fluorescence properties can be tuned by altering the thiol used in the conjugation. For instance, reacting 2,3-dibromomaleimide with mercaptoethanol yields a water-soluble DTM that retains its fluorescence in a wide range of solvents. acs.org
Fluorescence spectroscopy is also used to monitor the formation of these conjugates in real-time. The conjugation of a dibromomaleimide-polyethylene glycol (DB-PEG) to a virus-like particle (Qβ) results in an immediate bright yellow fluorescence upon mixing, which can be observed under a UV lamp. jove.comnih.gov The resulting Qβ-PEG conjugates show an excitation maximum around 400 nm and an emission maximum between 540 and 550 nm. jove.comjove.com These fluorescently labeled particles can then be used as probes for cellular imaging. jove.comjove.com
The inherent fluorescence of DTMs also allows for their use in self-reporting drug delivery systems. tandfonline.comtandfonline.com The release of a drug can be monitored by changes in fluorescence, for example, through Fluorescence Resonance Energy Transfer (FRET). tandfonline.comtandfonline.com
| Dibromomaleimide Conjugate | Excitation Max (nm) | Emission Max (nm) | Key Application |
| Dithiomaleimide (DTM) small molecules | N/A | ~500 tandfonline.comtandfonline.com | Fluorescent labeling of polymers and proteins. tandfonline.comtandfonline.com |
| Qβ-PEG | ~400 jove.comjove.com | 540-550 jove.comjove.com | Fluorescent probes for in vitro imaging. jove.comjove.com |
| DTM-functionalized polymers | N/A | N/A | Self-reporting probes for delivery applications. tandfonline.comtandfonline.com |
| Fluorescein-functionalized dibromomaleimide-somatostatin | N/A | N/A | Fluorescently labeled bioconjugate. acs.org |
This table highlights the fluorescence properties and applications of various dibromomaleimide conjugates.
Electronic and Vibrational Transient Absorption Spectroscopies for Photochemical Pathways
Transient absorption spectroscopy is a powerful technique used to study the dynamics of photochemical reactions on extremely short timescales, from femtoseconds to microseconds. numberanalytics.comnumberanalytics.com It allows for the detection and characterization of short-lived excited states and reaction intermediates, providing crucial insights into photochemical pathways. numberanalytics.comaps.org
In the study of maleimide (B117702) derivatives, ultrafast femtosecond transient absorption spectroscopy has been used to investigate their excited-state relaxation dynamics. nih.gov For N-phenyl maleimide derivatives, the primary relaxation pathway is a very short-lived excited state due to radiationless vibronic deactivation. nih.gov The presence or absence of certain functional groups, like a hydroxyl group, can open up minor pathways such as intersystem crossing, which can have significant implications for the photochemical reactivity of the molecule. nih.gov
This technique is also applied to understand complex photochemical processes in larger systems. For example, in photosynthetic reaction centers, transient absorption spectroscopy has been used to study charge separation and energy dissipation pathways under different conditions. nih.gov The decay of transient species is monitored at specific wavelengths to determine the kinetics of various processes, such as the decay of excited states and the formation of radical pairs. nih.gov
While direct studies on the transient absorption spectroscopy of this compound itself are not prevalent in the provided context, the principles and applications of this technique to related maleimide and other photosensitive systems demonstrate its potential for elucidating the photochemical pathways of this compound derivatives. nih.govnih.govacs.org The technique can reveal the lifetimes of excited states, identify transient intermediates, and map out the sequence of events that occur after the absorption of light, which is fundamental to understanding and designing molecules for photochemical applications. numberanalytics.comnumberanalytics.comacs.org
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in this compound research, particularly for the analysis of complex reaction mixtures. This method allows for the effective separation, identification, and quantification of reactants, intermediates, and final products, providing crucial insights into reaction kinetics, conversion efficiency, and product purity. The application of HPLC is vital in monitoring synthetic pathways, such as the conversion of this compound into its derivatives like dibromomaleic anhydride or various bioconjugates. core.ac.ukucl.ac.uk
In practice, Reverse-Phase HPLC (RP-HPLC) is frequently employed to track the progress of reactions. For instance, when dibromomaleimide, a derivative of this compound, is used in bioconjugation reactions to bridge disulfide bonds in polypeptides, RP-HPLC analysis can clearly show the consumption of the starting materials. scispace.com The progress of the reaction is monitored by observing the loss of the signal corresponding to the reduced polypeptide and the appearance of a new peak for the conjugated product, which typically has a longer retention time. scispace.com This shift in retention time provides a convenient analytical marker for the reaction's completion. scispace.com Similarly, HPLC has been used to confirm product purity, with one synthesis route starting from maleic acid to produce a derivative via a this compound intermediate achieving a purity of 99% as determined by HPLC analysis. google.com
Liquid Chromatography-Mass Spectrometry (LCMS), a technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry, is also a key tool. It is used for the analysis of small molecules in reactions involving this compound. This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which aids in the structural confirmation of the compounds in the reaction mixture.
Detailed research findings have established specific parameters for the successful HPLC analysis of reaction mixtures containing this compound and its derivatives. These parameters are critical for achieving optimal separation and detection.
Table 1: HPLC and LCMS Methodologies for this compound and Derivative Analysis
| Technique | Column | Mobile Phase | Gradient/Flow Rate | Detection | Application Context | Reference |
|---|---|---|---|---|---|---|
| LCMS | Hypersil Gold C4, 1.9 μm, 2.1 x 50 mm | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | Gradient from 95:5 (A:B) to 5:95 (A:B) over 4 min. Flow Rate: 0.6 mL/min | Mass Spectrometry (ES+) | Analysis of small molecules in a reaction of this compound to form a pyridazinedione derivative. | |
| RP-HPLC | C18-bonded, 4.6 x 150 mm | A: H₂O (0.1% TFA) B: Acetonitrile (0.1% TFA) | Gradient from 5% to 95% B over 26 min. Flow Rate: 1 mL/min | Not Specified | Purity analysis of fluorescently labeled bioconjugates. | nih.gov |
| Analytical HPLC | Luna 5 μ C18(2) 100A, 4.60 x 150 mm | A: H₂O (0.05% TFA) B: Methanol (0.05% TFA) | Gradient: 10-100% B over 18 min, then 100% B for 3 min. Flow Rate: 1.4 mL/min | UV (254 nm) | Analysis of reaction mixtures involving chloromaleimide derivatives to quantify starting material. | nih.gov |
| RP-HPLC | Not Specified | Not Specified | Not Specified | UV (280 nm) and Fluorescence (λex = 341 nm, λem = 502 nm) | Analysis of salmon calcitonin (sCT) conjugation with dibromomaleimide (DBM). | acs.orgresearchgate.net |
| HPLC | YMC Triart-C18, 3.0 x 150 mm, 3 μm | 22 mM Oxalic Acid (pH 1.8) | Flow Rate: 0.5 mL/min | Inductively Coupled Plasma Tandem Mass Spectrometry (ICP-MS/MS) | Separation of various brominated and chlorinated acetic acids. | acs.org |
Applications of Dibromomaleic Acid in Chemical Biology and Materials Science Research
Role in Bioconjugation Chemistry
Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, has been profoundly impacted by reagents derived from dibromomaleic acid. The dibromomaleimide (DBM) functional group offers a platform for precise, stable, and often reversible modifications of proteins and peptides.
Development of Cysteine-Selective Reagents from Dibromomaleimide Derivatives
Dibromomaleimide and its derivatives are highly effective reagents for the selective chemical modification of cysteine residues in proteins. nih.gov The thiol group of cysteine is the most nucleophilic functional group found in amino acids under physiological conditions, making it an ideal target for specific modification. tandfonline.comtandfonline.com Unlike traditional maleimides that undergo an irreversible Michael addition, dibromomaleimides react with thiols via a sequential addition-elimination mechanism. rsc.org This process involves the substitution of the two bromine atoms, which act as good leaving groups, allowing the maleimide (B117702) double bond to be retained in the final product. acs.org
This unique reactivity offers several advantages. The reaction is rapid and highly selective for cysteine residues. tandfonline.com Furthermore, the resulting dithiomaleimide (DTM) linkage can be cleaved under reducing conditions, such as in the presence of an excess of a thiol like dithiothreitol (B142953) (DTT) or a phosphine (B1218219) like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), regenerating the original unmodified protein. nih.gov This reversibility makes bromomaleimides suitable for applications requiring temporary protein modification. nih.gov Research has shown that dibromomaleimides can provide up to three points of attachment for bioconjugation, further expanding their utility. nih.gov
Antibody Modification and Disulfide Rebridging Strategies using Dibromopyridazinediones
A significant application of this compound derivatives is in the construction of homogeneous antibody-drug conjugates (ADCs). rsc.orgnih.gov Conventional ADCs are often heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can lead to suboptimal pharmacological properties. nih.govucl.ac.uk Disulfide rebridging offers a solution by targeting the native interchain disulfide bonds of an antibody (e.g., IgG1) to attach a payload in a site-specific manner. rsc.orgucl.ac.uk
Reagents such as dibromomaleimides and the structurally related dibromopyridazinediones are used to reconnect the two cysteine residues that are revealed upon reduction of a disulfide bond. rsc.orgrsc.org This process, termed "next generation maleimide" (NGM) technology, inserts a stable, two-carbon bridge into the original disulfide bond, allowing for the creation of ADCs with a controlled DAR, typically of four. ucl.ac.ukrsc.org This strategy has been successfully applied to antibodies like trastuzumab, linking them to cytotoxic drugs such as doxorubicin (B1662922) or monomethyl auristatin E (MMAE). rsc.orgnih.gov Dibromopyridazinedione-based reagents have been shown to yield exceptionally homogenous and stable antibody conjugates, often without the need for further stabilization steps. rsc.orgucl.ac.uk These methods can be applied directly to native antibodies without requiring protein engineering, making the process more economical and straightforward. tandfonline.comnih.gov
| Reagent Type | Antibody Model | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Dibromomaleimide (DBM) | Trastuzumab | Native disulfide bond targeting | Homogeneous ADC with controlled DAR of ~4 | nih.govrsc.org |
| Dibromopyridazinedione (DiBrPD) | Trastuzumab | High efficiency and conjugate stability | Highly homogenous conjugates with no half-antibody formation | rsc.org |
| DBM-alkyne | Trastuzumab | Click chemistry handle incorporation | Alkyne-functionalized antibody for subsequent reaction with azide-drugs | mdpi.com |
| DBM-Chelator (sar-dbm, dfo-dbm) | Trastuzumab | Site-specific attachment of radiometal chelators | Stable immunoconjugates for PET imaging | nih.govacs.org |
Fluorescent Labeling of Proteins and Polymers
Dibromomaleimide's versatile chemistry extends to the fluorescent labeling of biomolecules and synthetic polymers. tandfonline.comtandfonline.com A key feature is that while DBM itself is non-fluorescent, its reaction with thiols to form a dithiomaleimide (DTM) conjugate results in a brightly fluorescent product. tandfonline.comrsc.org This "profluorescent" or "chemico-fluorescent" response provides an OFF-to-ON switch, allowing fluorescence to be induced upon successful conjugation. rsc.orgnih.gov
Researchers have synthesized DBM derivatives functionalized with fluorophores like fluorescein. nih.gov For example, N-fluoresceindibromomaleimide was used to bridge the disulfide bond in the peptide hormone somatostatin, creating a fluorescent analogue with quantitative conversion in minutes. nih.gov This approach has also been applied to larger structures like virus-like particles (VLPs). The disulfide bonds on the Qβ bacteriophage VLP were functionalized using a DBM-PEG conjugate, simultaneously introducing PEG chains and rendering the particle fluorescent for tracking applications. nih.govnih.gov The resulting DTM fluorophores typically exhibit bright emission at around 500-550 nm. tandfonline.comjove.com
Contributions to Polymer Chemistry
The incorporation of this compound-derived moieties into polymer backbones and as end-groups has led to the development of functional, responsive, and tunable materials.
Incorporation of this compound Derived Moieties into Functional Polymer Architectures
Dibromomaleimides can be integrated into polymers using several modern polymerization techniques. One method involves using a DBM-functionalized chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netacs.org This has been used to create well-defined polymers like poly(butyl acrylate) and poly(methyl methacrylate) with a DBM group at one end, without needing protecting groups. researchgate.netacs.org While initial attempts to use DBM-functionalized initiators in Atom Transfer Radical Polymerization (ATRP) were sometimes inhibited, indirect routes have been developed. researchgate.netscispace.com These involve polymerizing with an azide- or aniline-functionalized initiator and then converting the end-group to a dibromomaleimide post-polymerization. researchgate.netscispace.com
Another strategy is the direct polymerization of monomers containing the DBM or the fluorescent DTM group. rsc.org RAFT copolymerization of DBM- or DTM-functional (meth)acrylate monomers proceeds with good control, allowing for the creation of polymers with fluorescent or profluorescent units distributed along the chain. rsc.org
| Polymerization Strategy | Monomers/Initiators | Resulting Polymer Architecture | Reference |
|---|---|---|---|
| RAFT Polymerization | DBM-functional Chain Transfer Agent (CTA) | Well-defined polymers with a DBM end-group | researchgate.netacs.org |
| ATRP (indirect route) | Azide- or Aniline-functional initiator | Polymers with end-groups convertible to DBM | researchgate.netscispace.com |
| RAFT Copolymerization | DBM- or DTM-functional (meth)acrylate monomers | Copolymers with pendent fluorescent (DTM) or profluorescent (DBM) groups | rsc.org |
| Thiol-DBM Polyaddition | Dibromomaleimide and various dithiols | Linear poly(maleimide thioether)s with unsaturated backbones | acs.org |
Self-Assembly and Tunable Polymer Systems
Polymers functionalized with dibromomaleimide moieties possess unique properties that enable the creation of self-assembling and tunable systems. The reversible nature of the dithiomaleimide linkage is a key feature. Polymers cross-linked with DBM can be degraded back into smaller fragments by adding an excess of a thiol, such as the biologically relevant glutathione. tandfonline.comnih.gov This degradability has been exploited in designing gene delivery vehicles. Cationic polymers linked by DBM show comparable gene transfection efficiency to non-degradable analogues but with significantly lower cytotoxicity, as they can break down into less harmful, smaller pieces inside the cell. tandfonline.comnih.gov
DBM- and DTM-functionalized polymers can also self-assemble into nanoparticles and micelles. tandfonline.comtandfonline.com For instance, DTM-based fluorescent polymers have been developed to form self-reporting nanoparticles for delivery applications. tandfonline.comtandfonline.com Furthermore, the post-polymerization modification of pendent DBM groups offers a route to tune polymer properties. The reaction of a profluorescent polymer containing DBM units with different thiols not only switches on fluorescence but can also alter the polymer's physical characteristics. rsc.org For example, the lower critical solution temperature (LCST) of a thermoresponsive polymer was progressively tuned by reacting its pendent DBM groups with thiols of varying polarities. rsc.org This highlights the power of this compound derivatives in creating sophisticated, "smart" polymer systems.
Advanced Organic Synthesis Applications and Intermediates
This compound serves as a crucial starting material for a variety of advanced organic intermediates. Its anhydride (B1165640) and imide derivatives are particularly valuable in the synthesis of heterocyclic compounds and in cycloaddition reactions.
Precursor in Heterocyclic Compound Synthesis (e.g., Pyridazinediones, Maleimides)
The electrophilic nature of this compound and its anhydride makes them ideal precursors for synthesizing key heterocyclic scaffolds.
Maleimides: Dibromomaleimides are another critical class of heterocyclic compounds derived from this compound. The synthesis is generally achieved by reacting dibromomaleic anhydride with a primary amine in a solvent like glacial acetic acid, which facilitates the condensation and subsequent ring closure to form the N-substituted dibromomaleimide. ucl.ac.ukresearchgate.net This method is effective for creating a range of N-substituted maleimides by varying the primary amine used in the reaction. ucl.ac.uk These resulting dibromomaleimides are not just stable compounds but also powerful reagents for the selective chemical modification of proteins, especially at cysteine residues. researchgate.net Furthermore, they can be converted into photoactive thiomaleimides through reaction with thiols. researchgate.netucl.ac.uk
Table 1: Synthesis of N-Substituted Dibromomaleimides from Dibromomaleic Anhydride This table is interactive. You can sort and filter the data.
Synthesis of Novel Cycloaddition Compounds
This compound derivatives, particularly N-substituted dibromomaleimides, serve as potent dienophiles or their equivalents in cycloaddition reactions, leading to the formation of complex polycyclic structures.
A notable application is the use of 2,3-dibromo-N-methylmaleimide as an acetylene (B1199291) equivalent in a one-pot, three-step synthesis of janusene N-methyl-5a,11a-dicarboximide. In this thermal reaction, the dibromomaleimide derivative effectively acts as a "molecular glue," bridging two anthracene (B1667546) molecules through a tandem Diels-Alder cycloaddition process. This method provides a simpler synthetic route to janusene derivatives compared to traditional sequential multi-step approaches.
In another example, dibromomaleic anhydride participates in cycloaddition reactions with strained dienophiles like tetrachlorocyclopentadienone dimethyl acetal. When heated at 160°C in a sealed tube, this reaction yields a pseudo-lactone derivative rather than the expected Diels-Alder adduct, showcasing the potential for forming unexpected and novel structural motifs. Furthermore, derivatives such as thiomaleimides, which are synthesized from dibromomaleimides, are photoactive and undergo [2+2] photocycloaddition reactions with various olefins and alkynes to form cyclobutane (B1203170) products. researchgate.net
Table 2: Examples of Cycloaddition Reactions with this compound Derivatives This table is interactive. You can sort and filter the data.
Emerging Areas of Application
Beyond traditional synthesis, derivatives of this compound are finding use in cutting-edge applications, particularly in the fields of materials science and bioconjugation, where precise control over surface chemistry is paramount.
Photochemical Surface Patterning and Immobilization
An emerging application for derivatives of this compound is in photochemical surface patterning and the immobilization of biomolecules. This technique leverages the photoactive nature of thiomaleimides, which can be readily synthesized from dibromomaleimides. researchgate.net The proposed method involves modifying a solid support with an olefin. This surface is then incubated with a solution containing a thiomaleimide-modified molecule of interest (e.g., a protein or peptide).
The key step is the selective irradiation of specific locations on the surface. The light triggers a [2+2] photocycloaddition between the photoactive thiomaleimide and the surface-bound olefin, forming a stable, covalent cyclobutane bridge. researchgate.net This process effectively "patterns" the surface by immobilizing the molecule of interest only in the irradiated areas. This approach offers spatiotemporal control over the immobilization process and is envisioned as a valuable tool for creating patterned surfaces for biosensors, cell culture studies, and other biotechnological applications where defined ligand presentation is required. researchgate.net
Future Research Directions and Unexplored Avenues for Dibromomaleic Acid
Innovative Synthetic Routes and Sustainable Methodologies
Future research is anticipated to focus on developing more efficient, safer, and environmentally friendly methods for synthesizing dibromomaleic acid and its derivatives. A key area of interest is the advancement of one-pot syntheses which streamline processes, reduce waste, and improve yields.
One promising approach involves the ring-closing dehydration of this compound to form dibromomaleic anhydride (B1165640). This method, which involves refluxing the acid in acetic acid, is noted for being safer than the high-temperature bromination of maleic anhydride and results in a higher yield. Research efforts could optimize this process further, perhaps by exploring alternative, greener solvents or catalysts.
Another innovative strategy is the development of one-pot procedures that use this compound as a starting material for more complex molecules. For instance, a proposed one-pot synthesis of dibromopyridazinediones (diBrPDs) starts from this compound. rsc.org This process is believed to proceed via the in-situ formation of dibromomaleic anhydride. rsc.org Investigating the scope and limitations of such one-pot reactions for generating a library of functionalized pyridazinediones represents a significant avenue for future work. rsc.orgresearchgate.net
The synthesis of N-substituted dibromomaleimides directly from this compound is another area ripe for innovation. Current methods often involve reacting the acid or its anhydride with an amine and heating in acetic acid to induce ring closure. rsc.orgaacrjournals.org Future studies could explore milder reaction conditions, catalyst systems, or alternative dehydrating agents to improve efficiency and substrate scope. thieme-connect.de
The following table summarizes a comparison of synthetic methodologies for a key derivative, highlighting the move towards more sustainable practices.
| Product | Starting Material | Method | Yield | Key Features |
| Dibromomaleic Anhydride | This compound | Ring-closing dehydration in refluxing acetic acid | 82% | Safer, one-pot synthesis avoiding hazardous high-temperature bromination. |
| Dibromomaleic Anhydride | Maleic Anhydride | High-temperature bromination | 68% | Traditional route involving harsh conditions and safety risks. |
| Dibromopyridazinediones | This compound | One-pot reaction via in-situ anhydride formation | - | Simplifies synthesis and enables the creation of functionalized reagents. rsc.org |
Further research into solid-phase synthesis or flow chemistry approaches could also lead to more automated and sustainable production methods for this compound derivatives.
Deepening Mechanistic Understanding of Complex this compound Reactions
While this compound is used in various reactions, a deeper mechanistic understanding of its transformations is crucial for optimizing existing applications and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate complex reaction pathways.
One area of focus is the oxidation of this compound. Studies on its oxidation by permanganate (B83412) in acidic media have indicated a complex process involving manganese intermediates in different oxidation states, such as Mn(III) and potentially Mn(V). sci-hub.se Further investigation using techniques like stopped-flow spectroscopy could provide more detailed kinetic and mechanistic data on the formation and decay of these transient species. sci-hub.se
The mechanism of its involvement in chemiluminescence is another intriguing area. This compound has been identified as a major final product in the H2O2-dependent chemiluminescence of tetrabromo-1,4-benzoquinone, a process relevant to bioluminescence in some organisms. researchgate.netresearchgate.net The proposed mechanism involves hydroxyl radicals (•OH), but the precise pathway leading to the formation of this compound is not fully understood. researchgate.netresearchgate.net Detailed theoretical calculations and trapping experiments could provide more definitive evidence for the proposed intermediates and transition states. researchgate.net
Furthermore, the reactivity of the carbon-bromine bonds and the electron-deficient double bond in this compound and its derivatives (like dibromomaleimides) warrants more in-depth study. These compounds are highly electrophilic and react readily with nucleophiles, particularly thiols. rsc.orgacs.org Understanding the subtle electronic and steric factors that govern the rates and selectivity of these reactions is essential for their application in bioconjugation. rsc.orgacs.org For example, exploring the kinetics of nucleophilic substitution at the double bond versus addition reactions will enable finer control over the synthesis of desired products. ucl.ac.uk
Integration of Machine Learning and AI in this compound Synthesis and Design
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of synthetic routes and novel derivatives of this compound. Although specific applications to this compound are not yet widely reported, the principles demonstrated in other areas of materials and chemical synthesis are directly applicable. arxiv.orgresearchgate.net
Future research could focus on several key areas:
Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes, such as yield and purity, based on a variety of parameters like temperature, solvent, catalyst, and reaction time. arxiv.org This would allow for the rapid in silico optimization of synthetic procedures for this compound derivatives, reducing the number of experiments needed and saving time and resources. researchgate.net For example, an ML model could optimize the conditions for the synthesis of functionalized dibromomaleimides used in antibody-drug conjugates. rsc.orgaacrjournals.org
Predictive Synthesis: AI algorithms could predict viable synthetic pathways for novel, complex molecules derived from this compound. By analyzing vast databases of chemical reactions, these tools can suggest retrosynthetic routes that a human chemist might overlook.
De Novo Molecular Design: AI can be used to design new this compound derivatives with specific desired properties. By building quantitative structure-property relationship (QSPR) models, it would be possible to predict properties like reactivity, solubility, or binding affinity for hypothetical molecules. This would guide synthetic efforts towards compounds with the highest potential for specific applications, such as fluorescent probes or therapeutic agents. nih.gov
The development of a comprehensive database of reactions and properties for this compound and its known derivatives would be a critical first step to enable the effective application of these powerful computational tools.
Exploration of Novel Catalytic Roles and Applications
The unique electronic and structural features of this compound suggest that it and its derivatives could be explored for novel catalytic applications, an area that remains largely untapped.
Future research could investigate the potential for this compound derivatives to act as organocatalysts. The electrophilic nature of the maleimide (B117702) ring system, enhanced by the two bromine atoms, could be harnessed to catalyze specific organic transformations. For instance, they could potentially act as Lewis acidic catalysts in certain reactions. The ability of the related meso-2,3-dibromosuccinic acid to form this compound in the presence of vanadium(IV) oxide, which acts as a Lewis acid, suggests that the reverse—using a dibromo-compound to influence a reaction—could be possible under certain conditions.
Another avenue is the use of this compound as a scaffold for designing more complex catalysts. Its dicarboxylic acid functionality and reactive double bond provide multiple points for modification. nih.gov One could envision anchoring catalytically active metal complexes or other functional groups to the this compound framework to create bespoke catalysts for reactions such as hydrogenation or oxidation. researchgate.net
Furthermore, the interaction of this compound derivatives with metals could lead to new catalytic systems. The development of novel reagents for bioconjugation often involves understanding the reactivity with various functional groups, and this knowledge could be extended to catalyst design where the molecule might act as a ligand for a catalytically active metal center. nih.govacs.org The exploration of its coordination chemistry could unveil new possibilities in homogeneous catalysis.
Q & A
Q. What are the standard synthetic routes for dibromomaleic acid derivatives, and what are their limitations?
Traditional synthesis involves bromination of maleic anhydride under high-temperature and high-pressure conditions, which poses safety risks and limits functional group compatibility . Alternatively, dibromomaleic anhydride can be generated via dehydration of this compound in acetic acid, but this requires refluxing for 30 minutes to achieve full conversion . These methods often yield mixtures of stereoisomers (e.g., dibromomaleic vs. dibromofumaric acids) due to uncontrolled addition/elimination reactions, complicating purification .
Q. How does the stereochemistry of this compound influence its reactivity in addition reactions?
this compound’s planar structure allows for cis/trans isomerization, but steric and electronic effects often lead to preferential formation of specific products. For example, bromine addition to acetylenedicarboxylic acid historically produced a mixture of dibromomaleic and dibromofumaric acids, with the latter dominating due to thermodynamic stability . Researchers must use techniques like NMR or X-ray crystallography to confirm stereochemical outcomes and optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired isomers .
Advanced Research Questions
Q. What methodologies improve the yield and homogeneity of antibody conjugates using this compound-based linkers?
Optimized protocols involve pre-forming dibromomaleic anhydride in situ under mild acetic acid reflux, followed by coupling with functionalized amines or hydrazines to generate pyridazinedione (PD) scaffolds . For antibody-drug conjugates (ADCs), activating this compound derivatives as NHS esters or using PyBOP-mediated amide bond formation ensures site-specific conjugation, achieving >95% homogeneity . Critical steps include:
Q. How can researchers resolve contradictions in reported reaction outcomes for this compound derivatives?
Discrepancies in yields or stereoselectivity often arise from variations in reaction conditions (e.g., pre-activation vs. one-pot synthesis). For instance, pre-forming dibromomaleic anhydride increases yields (82% vs. 65% in one-pot) by reducing competing pathways . To address contradictions:
- Systematic Screening : Test solvent systems (e.g., deuterated acetic acid for NMR monitoring) and reagent ratios .
- Analytical Rigor : Employ tandem techniques (e.g., TLC for reaction progress, 13C NMR for intermediate characterization) .
- Replication : Reproduce literature protocols with controlled variables (e.g., humidity, oxygen levels) to identify overlooked factors .
Q. What analytical techniques are critical for characterizing this compound intermediates in complex syntheses?
Key methods include:
- 13C NMR : Tracks anhydride formation during reflux (e.g., this compound → anhydride in AcOH-D4) .
- Thin-Layer Chromatography (TLC) : Monitors deprotection kinetics (e.g., diethyl diboc hydrazine cleavage within 10 minutes) .
- LCMS : Verifies conjugation efficiency in ADCs by measuring mass shifts (e.g., trastuzumab + NGM-doxorubicin) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Data Contradiction Analysis
- Historical vs. Modern Synthesis : Early methods reported dibromofumaric acid as the major product, but optimized protocols using pre-activated anhydrides now favor dibromomaleic derivatives .
- Yield Variability : Traditional routes achieved 68% yields, while reflux-based dehydration improved to 82% by minimizing side reactions .
Methodological Recommendations
- For Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during addition reactions .
- For Scalability : Replace trifluoroacetic acid (TFA) with greener alternatives (e.g., acetic acid) to enhance atom efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
